Positional Isomer Differentiation: Ortho-Iodo/Ortho-Fluoro Substitution Pattern vs. Alternative Regioisomers
The target compound (1,3-dichloro-4-fluoro-2-iodobenzene) exhibits an ortho-iodo/ortho-fluoro substitution pattern at ring positions 1 and 2, which is absent in the commonly available 1,3-dichloro-2-fluoro-5-iodobenzene isomer (CAS 133307-08-1) [1]. The adjacency of the iodine and fluorine substituents in the target compound creates a uniquely activated C-I bond for oxidative addition in cross-coupling, while the iodine placement at position 2 (ortho to fluorine) rather than position 5 (meta to fluorine) fundamentally alters the steric environment around the reactive site, affecting catalyst accessibility and reaction kinetics .
| Evidence Dimension | Iodine substitution position relative to fluorine atom |
|---|---|
| Target Compound Data | Iodine at position 2 (ortho to fluorine at position 4); chlorine at positions 1 and 3 |
| Comparator Or Baseline | 1,3-Dichloro-2-fluoro-5-iodobenzene: iodine at position 5 (meta to fluorine at position 2), chlorine at positions 1 and 3 |
| Quantified Difference | Ortho-F/I proximity (2-position I to 4-position F) vs. meta-F/I distance (5-position I to 2-position F); altered C-I bond polarization and steric accessibility |
| Conditions | Structural comparison of regioisomers with molecular formula C₆H₂Cl₂FI |
Why This Matters
The ortho-iodo/ortho-fluoro adjacency in the target compound enables distinct reactivity in sequential cross-coupling strategies, making it non-interchangeable with the meta-iodo isomer for applications requiring specific regiochemical outcomes.
- [1] PubChem. Compound CID 57377389 (1,3-dichloro-4-fluoro-2-iodobenzene) and CID 19821778 (1,3-dichloro-2-fluoro-5-iodobenzene): structural comparison. Accessed 2026. View Source
